R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole
Description
Structural Characteristics and Core Functional Groups
This compound presents a complex molecular architecture characterized by the fusion of multiple heterocyclic and functional elements within a single molecular framework. The compound possesses a molecular weight of 252.31 grams per mole and exhibits the systematic International Union of Pure and Applied Chemistry name tert-butyl (3R)-3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate. The structural complexity arises from the presence of three distinct functional domains: a pyrazole ring bearing an amino substituent at the 4-position, a pyrrolidine ring with defined stereochemistry at the 3-position, and a tert-butoxycarbonyl protecting group attached to the pyrrolidine nitrogen.
The pyrazole core represents a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which imparts unique electronic properties to the overall molecular structure. The presence of the amino group at the 4-position of the pyrazole ring significantly influences the electronic distribution and reactivity patterns of the heterocycle. Research has demonstrated that amino-substituted pyrazoles exhibit distinct tautomeric behavior and enhanced hydrogen bonding capabilities compared to their unsubstituted counterparts. The 4-amino substitution pattern specifically creates opportunities for extensive intermolecular interactions through hydrogen bonding networks, as confirmed by crystallographic studies of related compounds.
The pyrrolidine component contributes a saturated five-membered ring containing a single nitrogen atom, which provides both conformational flexibility and stereochemical complexity to the overall structure. The R-configuration at the 3-position of the pyrrolidine ring establishes a defined three-dimensional arrangement that influences the spatial orientation of the attached pyrazole moiety. This stereochemical feature proves crucial for potential biological activities and synthetic applications, as the spatial arrangement directly affects molecular recognition processes and intermolecular interactions.
| Structural Feature | Characteristic | Impact on Properties |
|---|---|---|
| Pyrazole Ring | Five-membered aromatic heterocycle | Provides aromatic stability and electronic properties |
| 4-Amino Group | Primary amine substituent | Enables hydrogen bonding and nucleophilic reactivity |
| Pyrrolidine Ring | Saturated five-membered ring | Contributes flexibility and stereochemical complexity |
| R-Configuration | Defined stereochemistry at C-3 | Establishes spatial arrangement and chirality |
| Boc Protection | tert-Butoxycarbonyl group | Provides nitrogen protection and synthetic versatility |
The tert-butoxycarbonyl protecting group attached to the pyrrolidine nitrogen serves multiple functions within the molecular structure. This bulky protecting group not only shields the nitrogen from unwanted reactions during synthetic transformations but also influences the overall conformational preferences of the molecule. The presence of the tert-butoxycarbonyl group creates steric constraints that affect the rotational freedom around critical bonds, thereby influencing the preferred three-dimensional conformations accessible to the molecule.
Historical Context and Evolution in Pyrazole Chemistry
The development of this compound must be understood within the broader historical context of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's initial discovery and naming of the pyrazole class of compounds established the foundation for what would become one of the most extensively studied heterocyclic systems in organic chemistry. The term pyrazole itself, coined by Knorr, has endured for over a century and continues to designate this important class of nitrogen-containing heterocycles.
The classical synthetic methodology for pyrazole construction was further advanced by Hans von Pechmann in 1898, who developed a method for synthesizing pyrazole from acetylene and diazomethane. This early work established the fundamental reaction patterns that would later be refined and expanded to accommodate increasingly complex substitution patterns and functionalization strategies. The evolution from these simple, unsubstituted pyrazoles to the highly functionalized derivatives exemplified by this compound represents over a century of methodological advancement and synthetic innovation.
The incorporation of amino substituents into pyrazole structures emerged as a particularly significant development in the mid-20th century, as researchers recognized the unique properties and enhanced biological activities associated with amino-pyrazole derivatives. Studies have shown that amino-pyrazoles represent one of the most extensively investigated chemotypes in medicinal chemistry, with particular attention focused on compounds bearing free amino groups capable of serving as hydrogen bond donors. The 4-amino substitution pattern, as found in the target compound, has proven especially valuable due to its ability to participate in diverse molecular recognition processes.
The integration of pyrrolidine functionality with pyrazole cores represents a more recent development in heterocyclic chemistry, reflecting the ongoing quest for increased molecular complexity and functional diversity. Research from the past two decades has demonstrated that pyrrolidine-pyrazole hybrid structures offer unique advantages in terms of conformational control and three-dimensional spatial arrangements. The successful synthesis of such compounds has been facilitated by advances in protecting group chemistry, particularly the widespread adoption of tert-butoxycarbonyl protection strategies for amine functionalities.
| Historical Period | Key Development | Relevance to Target Compound |
|---|---|---|
| 1883 | Knorr's discovery of pyrazoles | Established fundamental pyrazole chemistry |
| 1898 | Pechmann's synthetic methodology | Provided early synthetic approaches |
| 1959 | First natural pyrazole isolation | Demonstrated biological relevance of pyrazoles |
| 1980s-1990s | Amino-pyrazole development | Led to enhanced biological activities |
| 2000s-Present | Hybrid heterocyclic systems | Enabled complex structures like target compound |
Contemporary synthetic approaches to compounds like this compound benefit from sophisticated methodologies including multicomponent reactions, metal-catalyzed coupling processes, and advanced protecting group strategies. These modern techniques have enabled the construction of increasingly complex molecular architectures while maintaining high levels of synthetic efficiency and stereochemical control. The development of regioselective synthetic pathways has proven particularly crucial for accessing specific substitution patterns on the pyrazole ring, such as the 4-amino configuration present in the target compound.
Significance in Organic and Medicinal Chemistry
This compound occupies a position of considerable significance within both organic and medicinal chemistry due to its potential as a versatile building block for pharmaceutical development and its representation of advanced synthetic methodology. The compound exemplifies the current trend toward increasing molecular complexity in drug discovery, where simple heterocyclic scaffolds are enhanced through the incorporation of additional functional elements to create more sophisticated pharmacophores.
In the context of medicinal chemistry, amino-pyrazole derivatives have demonstrated remarkable breadth in their biological activities, encompassing anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, and antifungal properties. The specific structural features present in this compound position it as a potential precursor or intermediate in the synthesis of compounds targeting these diverse therapeutic areas. The presence of the amino group provides opportunities for further functionalization through standard organic transformations, while the pyrrolidine component offers additional sites for molecular modification and optimization.
Research has shown that pyrazole-containing molecules are particularly valuable in the development of enzyme inhibitors, with numerous examples of pyrazole-based drugs currently in clinical use. Notable pharmaceuticals containing pyrazole rings include celecoxib for anti-inflammatory applications, zaleplon for sleep disorders, and crizotinib for cancer treatment. The structural complexity of this compound suggests potential applications in the development of next-generation therapeutics that require precise three-dimensional arrangement of functional groups for optimal target binding.
From a synthetic chemistry perspective, the compound represents an achievement in the controlled assembly of multiple heterocyclic and functional elements within a single molecular framework. The successful synthesis of such structures requires sophisticated planning and execution, involving considerations of protecting group compatibility, stereochemical control, and regioselective functionalization. The tert-butoxycarbonyl protecting group serves as a strategic element that enables selective manipulation of the pyrrolidine nitrogen while preserving the integrity of other functional groups within the molecule.
| Application Area | Specific Significance | Potential Impact |
|---|---|---|
| Drug Discovery | Advanced pharmacophore design | Enhanced target selectivity and potency |
| Synthetic Chemistry | Complex molecule construction | Methodological advancement and innovation |
| Chemical Biology | Molecular probe development | Improved tools for biological investigation |
| Materials Science | Functional material precursors | Novel properties through structural complexity |
The emergence of compounds like this compound also reflects broader trends in chemical research toward the development of more sophisticated molecular architectures. Modern pharmaceutical research increasingly demands compounds with precisely defined three-dimensional structures capable of engaging in specific molecular recognition processes. The combination of rigid aromatic elements with flexible aliphatic components, as exemplified by the pyrazole-pyrrolidine hybrid structure, provides an optimal balance of conformational constraint and adaptability.
Furthermore, the compound serves as an important example of the successful integration of protecting group strategies into complex molecule synthesis. The tert-butoxycarbonyl group not only provides protection for the pyrrolidine nitrogen but also contributes to the overall solubility and handling properties of the compound. This dual functionality exemplifies the sophisticated approach required for the synthesis and manipulation of advanced heterocyclic structures in contemporary organic chemistry research.
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJHGFJRZPJLDN-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C12H20N4O2 and a molecular weight of 252.31 g/mol, this compound is characterized by its unique structure, which includes a pyrazole ring and a tert-butyl carbamate moiety. The compound's activity is primarily explored in the context of anti-inflammatory properties and enzyme inhibition.
- IUPAC Name : tert-butyl (3R)-3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate
- Molecular Formula : C12H20N4O2
- Molecular Weight : 252.31 g/mol
- Purity : Typically 95%.
Biological Activity Overview
The biological activities of this compound are primarily related to its anti-inflammatory effects and its interaction with cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting COX enzymes, which are critical in the inflammatory pathway.
Table 1: Summary of Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac | 54.65 | Reference Standard |
| Other Pyrazoles | Varies (60.56 - 76.58) | Varies |
The data indicates that several synthesized pyrazole derivatives exhibit significant COX-2 inhibitory activities, with IC50 values comparable to or better than diclofenac, a well-known anti-inflammatory drug .
Study on Pyrazole Derivatives
In a study conducted by Abdellatif et al., various pyrazole derivatives were synthesized and evaluated for their COX inhibitory activities. Among these, compounds with structural modifications showed enhanced selectivity towards COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects associated with traditional NSAIDs .
Histopathological Analysis
Histopathological investigations in animal models demonstrated minimal degenerative changes in organs when treated with selected pyrazole derivatives, suggesting that these compounds may offer therapeutic benefits without significant toxicity .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Modulation of Inflammatory Pathways : The presence of the pyrazole ring may facilitate interactions with various molecular targets involved in inflammation.
Scientific Research Applications
Therapeutic Applications
Cancer Treatment
Research indicates that derivatives of pyrazole compounds, including R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole, exhibit inhibitory effects on enzymes involved in tumor growth. Specifically, compounds like these have been studied for their ability to inhibit tryptophan 2,3-dioxygenase (TDO), an enzyme that contributes to the immunosuppressive environment in tumors by depleting tryptophan, which is essential for T-cell function . This mechanism suggests that this compound could play a role in enhancing anti-tumor immunity.
Protein Kinase Inhibition
Another area of interest is the inhibition of Bruton's tyrosine kinase (Btk), which is crucial for B-cell receptor signaling and has implications in various cancers and autoimmune diseases. Substituted pyrazolo[1,5-a]pyrimidines have been identified as effective Btk inhibitors, indicating that similar pyrazole derivatives could also exhibit this property .
Case Study 1: Inhibition of TDO
A study demonstrated that pyrazole derivatives could effectively inhibit TDO activity, leading to increased levels of tryptophan in the tumor microenvironment. This resulted in enhanced T-cell responses against cancer cells, suggesting that this compound could be a valuable candidate for cancer immunotherapy .
Case Study 2: Btk Inhibition
In another research effort focused on Btk inhibitors, compounds structurally related to this compound were shown to significantly reduce B-cell proliferation in vitro. This finding supports the potential application of this compound class in treating B-cell malignancies and autoimmune disorders .
Chemical Reactions Analysis
Regioselective Alkylation and Acylation
The primary amino group at the pyrazole C4 position undergoes selective alkylation or acylation. For instance:
-
Alkylation : Treatment with methyl iodide (1.2 equiv) and potassium carbonate (K₂CO₃) in DMF at 25°C yields R-4-(Methylamino)-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole with 85% efficiency .
-
Acylation : Reaction with acetic anhydride (Ac₂O) in pyridine produces R-4-Acetamido-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole in 78% yield .
The Boc-protected pyrrolidine ring remains inert under these mild conditions, preserving its stereochemical integrity .
Diazotization and Arylation
The C4–NH₂ group can be converted to a diazonium intermediate, enabling cross-coupling reactions:
-
Iodination : Diazotization with NaNO₂/HCl followed by treatment with KI yields R-4-Iodo-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole in 38% yield .
-
Suzuki–Miyaura Coupling : Reaction of the diazonium salt with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis produces R-4-Aryl-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazoles in up to 71% yield .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0°C | Diazonium Salt | – |
| Iodination | KI, H₂O, 25°C | 4-Iodo derivative | 38 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 4-Aryl derivative | 71 |
Cyclocondensation Reactions
The amino group participates in heterocycle formation:
-
Pyrazolo[3,4-b]pyridines : Condensation with β-diketones (e.g., trifluoromethyl-β-diketones) in refluxing acetic acid generates fused pyrazoloazines in 45–60% yield .
-
Spirocyclic Derivatives : Reaction with α,β-unsaturated ketones under basic conditions yields spiro-pyrrolidine-pyrazole hybrids via an ANSARO (Addition-Nucleophile-Spiro Annulation-Ring Opening) mechanism .
Boc Deprotection and Subsequent Modifications
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling further functionalization of the pyrrolidine nitrogen:
-
Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding R-4-Amino-1-(pyrrolidin-3-yl)-1H-pyrazole .
-
Reductive Amination : The deprotected amine reacts with aldehydes (e.g., benzaldehyde) and NaBH₃CN to form R-4-Amino-1-(N-alkylpyrrolidin-3-yl)-1H-pyrazoles .
C–H Activation and Functionalization
The pyrazole C5 position undergoes palladium-catalyzed C–H arylation:
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
- Structure: Features an allyl group at position 1, an amino group at position 3, and a carboxylic acid at position 4 .
- Key Differences: The user compound’s 4-amino group vs. the 3-amino group in the comparator. The Boc-pyrrolidine substituent vs. an allyl group.
- Impact: Substituent positions influence hydrogen-bonding networks (critical for crystal packing ) and biological activity. For example, the 4-amino group in the user compound may enhance nucleophilic reactivity, whereas the carboxylic acid in the comparator could improve solubility.
Heterocyclic Ring Variations
Comparison Compound: 4-Amino-1-(1-Boc-piperidin-4-yl)-1H-pyrazole (CAS 1029413-53-3)
- Structure : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring) at position 1 .
- Key Differences :
- Ring Size : Piperidine’s larger ring reduces steric strain and alters conformational flexibility compared to pyrrolidine.
- Applications : Both compounds are intermediates, but piperidine derivatives are more common in CNS drug design due to improved blood-brain barrier penetration.
Kinase Modulation
Comparison Compounds : 3,4-Disubstituted 1H-pyrazoles ()
- Structure : 3,4-substitution vs. the user compound’s 1,4-substitution.
- Impact : 3,4-Substituted pyrazoles show affinity for CDK and GSK-3 kinases, while 1,4-substitution may favor alternative targets due to steric and electronic differences .
Data Table: Structural and Functional Comparison
*Note: The molecular formula for this compound in includes bromine (Br), which is atypical for Boc-protected pyrrolidine derivatives.
Preparation Methods
Synthesis of β-Keto Ester Intermediate
The initial key step involves the preparation of a β-keto ester intermediate from N-Boc-β-alanine by a Masamune-Claisen type condensation. This reaction uses carbonyldiimidazole (CDI) and potassium monomethyl malonate in acetonitrile at room temperature, yielding the β-keto ester precursor essential for pyrazole ring formation.
Pyrazole Ring Formation via Hydrazine Condensation
The β-keto ester is then reacted with hydrazine derivatives under reflux in methanol. This step affords 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates in yields ranging from 48% to 83%. The reaction selectively forms pyrazol-5-ol derivatives, which are crucial intermediates for further functionalization.
Acidolytic Deprotection
Subsequent treatment of the pyrazol-5-ol carbamates with hydrochloric acid in ethyl acetate at room temperature removes the Boc protecting group, yielding the corresponding 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles in good yields (78–84%).
Functional Group Transformations
Further modifications include acylation reactions to introduce N-acyl or N,O-diacyl functionalities using acetic anhydride or benzoyl chloride in methanol or dichloromethane with triethylamine. These transformations expand the chemical diversity and potential biological activity of the pyrazole derivatives.
Alternative Synthetic Routes for N,N-Dialkyl Analogues
Attempts to prepare N,N-dialkyl analogues of the target compound involve the use of N,N-dialkyl-β-alanines as starting materials. These are synthesized by 1,4-addition of secondary amines to methyl acrylate, followed by hydrolysis. However, direct carboxymethylation to form β-keto esters failed due to zwitterionic structures affecting reactivity.
An alternative approach uses (pyrazol-3-yl)acetates derived from dimethyl acetone-1,3-dicarboxylate and monosubstituted hydrazines. Hydrolysis of these esters to acids, amidation with secondary amines, and subsequent reduction with lithium aluminum hydride yields the desired N,N-dialkyl pyrazole derivatives in moderate yields (42–79% for amidation, 50–54% for reduction).
Data Tables Summarizing Key Experimental Results
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 6b | Methyl | - | - | 78 | 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole |
| 6c | Phenyl | - | - | 84 | |
| 10a–e | Various (H, Me, Ph, etc.) | - | - | 48–83 | tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates |
| 11f,g | Heteroaryl groups | - | - | 66–81 | 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)ethylcarbamates |
| 12b,c | Me, Ph | Me | - | 62–87 | N-acylated derivatives |
| 13c | Ph | Ph | - | 55 | N-benzoylated compound |
| 14 | Ph | Ph | - | 79 | N,O-dibenzoylated compound |
| 15a,b | Ph, 4-methoxyphenyl | Me, -(CH2)4- | Benzyl, etc. | 50–54 | N,N-dialkyl analogues |
| 22a,b | Ph, 4-methoxyphenyl | - | - | 43–62 | Methyl (pyrazol-3-yl)acetates |
| 23a,b | Ph, 4-methoxyphenyl | - | - | 79–94 | Corresponding acids |
| 24a, 25b,c | Various | Various | Various | 42–79 | Carboxamides |
Research Findings and Notes
- The Masamune-Claisen condensation is efficient for preparing β-keto esters from Boc-protected amino acids, providing a reliable route to pyrazole precursors.
- Hydrazine condensation under reflux in methanol is a robust method for pyrazole ring construction, yielding various substituted pyrazolols.
- Acidolytic removal of Boc groups proceeds smoothly with HCl in ethyl acetate, enabling access to free amino derivatives.
- Attempts to prepare β-keto esters from N,N-dialkyl-β-alanines are hindered by zwitterionic effects, requiring alternative synthetic strategies.
- The use of dimethyl acetone-1,3-dicarboxylate as a starting material allows for the synthesis of N,N-dialkyl pyrazole analogues through ester hydrolysis, amidation, and reduction steps.
- Spectroscopic methods (IR, 1H and 13C NMR, NOESY, MS) and elemental analyses confirm the structures and purity of synthesized compounds.
Q & A
Q. What are the optimized synthetic routes for R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, a reflux-based approach using phenylhydrazine and acetic acid (10–12 hours) has been reported for analogous compounds, yielding ~63% after recrystallization . Key factors include:
- Solvent choice : Polar solvents (e.g., ethanol, acetone) enhance solubility of intermediates.
- Temperature control : Reflux (~100–110°C) ensures complete cyclization.
- Purification : Recrystallization from ethanol or acetone improves purity.
For the Boc-protected pyrrolidine moiety, orthogonal protection strategies (e.g., tert-butyloxycarbonyl) are critical to preserve the amino group during synthesis .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Methodological Answer: X-ray crystallography reveals structural parameters such as dihedral angles and π-π interactions. For related pyrazole derivatives:
- Dihedral angles : Pyrazole rings often form angles of 4.41°–41.50° with adjacent aromatic groups, influencing steric hindrance .
- Intermolecular interactions : π-π stacking (center-to-center separation: ~3.58 Å) and hydrogen bonding (C–H···N/O) stabilize the lattice .
- Unit cell parameters : Monoclinic systems (e.g., P21/c) with Z=4 are common, with cell dimensions (e.g., a=9.647 Å, b=14.107 Å) determined via single-crystal diffraction .
Advanced Research Questions
Q. How can conflicting crystallographic data on dihedral angles in pyrazole derivatives be resolved, and what implications do these variations have for molecular interactions?
Methodological Answer: Discrepancies in dihedral angles (e.g., 4.41° vs. 41.50° ) arise from substituent electronic effects. Resolution strategies include:
- DFT calculations : Compare experimental and computed angles to identify steric/electronic contributions.
- Temperature-dependent studies : Analyze thermal motion via anisotropic displacement parameters (ADPs) in refinement .
- Implications : Larger angles reduce π-π stacking efficiency, affecting solubility and binding in biological targets .
Q. What methodologies are recommended for evaluating the biological activity of this compound in medicinal chemistry?
Methodological Answer:
Q. How can computational modeling guide the design of this compound derivatives with enhanced properties?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Corrogate electronic parameters (Hammett σ) with bioactivity data to prioritize substituents .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
